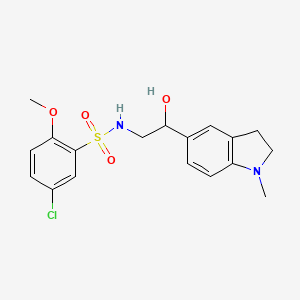
5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro group, methoxy group, and a sulfonamide moiety, which contribute to its biological properties. The molecular formula is C16H18ClN1O4S with a molecular weight of approximately 353.84 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Specific synthetic routes may vary, but they generally include the formation of the indoline core followed by the introduction of the chloro and methoxy groups through electrophilic substitution reactions.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines. The half-maximal inhibitory concentration (IC50) values observed are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.4 |
| HEK 293 | 5.3 |
These values suggest that the compound could be a candidate for further development in cancer therapy due to its selective activity against malignant cells while sparing normal cells .
Antioxidative Activity
The antioxidative properties of this compound have also been evaluated. It demonstrated significant ability to scavenge free radicals in various in vitro assays, which is crucial for preventing oxidative stress-related cellular damage. This activity may contribute to its overall therapeutic efficacy in cancer treatment by mitigating oxidative damage in cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The observed MIC for E. faecalis was recorded at 8 μM, highlighting its potential as an antibacterial agent .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical family, providing insights into structure-activity relationships (SAR). For example:
- A study on methoxy-substituted benzimidazole derivatives highlighted their potent antiproliferative effects against the MCF-7 cell line, with some derivatives achieving IC50 values as low as 1.2 µM .
- Another investigation into oxindole derivatives demonstrated significant antioxidative properties alongside antiproliferative activity against lung carcinoma cells .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-21-8-7-12-9-13(3-5-15(12)21)16(22)11-20-26(23,24)18-10-14(19)4-6-17(18)25-2/h3-6,9-10,16,20,22H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXANAHIFZQHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














